![molecular formula C25H28FNO4 B6085234 ethyl 3-(4-fluorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-3-piperidinecarboxylate](/img/structure/B6085234.png)
ethyl 3-(4-fluorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-3-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-fluorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-3-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of piperidinecarboxylate ester that is synthesized through a specific method.
Wirkmechanismus
The mechanism of action of ethyl 3-(4-fluorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-3-piperidinecarboxylate is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of certain enzymes that play a key role in the inflammatory and cancerous processes. This inhibition leads to a reduction in the production of inflammatory cytokines and growth factors, which ultimately results in the suppression of inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Ethyl 3-(4-fluorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-3-piperidinecarboxylate has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, including COX-2 and MMP-9, which are involved in the inflammatory and cancerous processes. In vivo studies have shown that this compound can reduce inflammation and tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ethyl 3-(4-fluorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-3-piperidinecarboxylate in lab experiments is its potential to exhibit anti-inflammatory and anti-cancer properties. This makes it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its high cost and low availability.
Zukünftige Richtungen
There are several future directions for the research and development of ethyl 3-(4-fluorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-3-piperidinecarboxylate. One potential direction is to further investigate the mechanism of action of this compound in order to fully understand its anti-inflammatory and anti-cancer properties. Another potential direction is to develop new drugs based on this compound that can be used to treat inflammatory and cancerous diseases. Additionally, further research is needed to explore the potential applications of this compound in other fields, such as materials science and nanotechnology.
Synthesemethoden
Ethyl 3-(4-fluorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-3-piperidinecarboxylate is synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction between 4-fluorobenzyl chloride and ethyl 3-piperidinecarboxylate in the presence of a base. This reaction results in the formation of ethyl 3-(4-fluorobenzyl)-3-piperidinecarboxylate. The second step involves the reaction between ethyl 3-(4-fluorobenzyl)-3-piperidinecarboxylate and 4-oxo-4-phenylbutanoic acid in the presence of a coupling agent. This reaction results in the formation of ethyl 3-(4-fluorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-3-piperidinecarboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-fluorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-3-piperidinecarboxylate has potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
ethyl 3-[(4-fluorophenyl)methyl]-1-(4-oxo-4-phenylbutanoyl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FNO4/c1-2-31-24(30)25(17-19-9-11-21(26)12-10-19)15-6-16-27(18-25)23(29)14-13-22(28)20-7-4-3-5-8-20/h3-5,7-12H,2,6,13-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOWYJRXXFBEML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)CCC(=O)C2=CC=CC=C2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-fluorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-3-piperidinecarboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.